Cas no 1153-66-8 (Diethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)

Diethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a substituted 1,4-dihydropyridine derivative with notable applications in organic synthesis and pharmaceutical research. Its structure features ester functionalities at the 3- and 5-positions, enhancing reactivity in nucleophilic and cyclization reactions. The ethyl and methyl substituents at the 4-, 2-, and 6-positions contribute to steric and electronic modulation, making it a versatile intermediate for constructing heterocyclic compounds. This compound is particularly valued for its stability and compatibility with diverse reaction conditions, including hydrogenation and alkylation processes. Its utility extends to the development of calcium channel modulators and other bioactive molecules, underscoring its importance in medicinal chemistry.
Diethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate structure
1153-66-8 structure
Product Name:Diethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
CAS No:1153-66-8
MF:C15H23NO4
MW:281.34742474556
CID:195336
PubChem ID:70857
Update Time:2025-10-12

Diethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • Diethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • 3,5-Pyridinedicarboxylicacid, 4-ethyl-1,4-dihydro-2,6-dimethyl-, 3,5-diethyl ester
    • Diethyl 4-ethyl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
    • 3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine
    • 3,5-Diethoxycarbonyl-1,4-dihydro-2,6-dimethyl-4-ethylpyridine
    • 3,5-diethoxycarbonyl-2,6-dimethyl-4-ethyl-1,4-dihydropyridine
    • 4-Aethyl-2,6-dimethyl-1,4-dihydro-pyridin-3,5-dicarbonsaeure-diaethylester
    • 4-ethyl-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester
    • diethyl 2,6-dimethyl-4-ethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • diethyl 4-ethyl-1,4-dihydro-2,6-dimeth
    • BDBM50073962
    • 1153-66-8
    • NS00023737
    • AKOS015892323
    • SCHEMBL1007130
    • DTXSID60151042
    • UNII-ZR2P6EX7SX
    • 3,5-PYRIDINEDICARBOXYLIC ACID, 4-ETHYL-1,4-DIHYDRO-2,6-DIMETHYL-, 3,5-DIETHYL ESTER
    • 3,5-diethoxycarbonyl-4-ethyl-1,4-dihydro-2,6-dimethylpyridine
    • Diethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
    • J-003285
    • EINECS 214-574-7
    • ZR2P6EX7SX
    • 3,5-DIETHYL 4-ETHYL-1,4-DIHYDRO-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE
    • CHEMBL1743353
    • CHEMBL290591
    • 3,5-diethoxycarbonyl-1,4-dihydro-4-ethyl-2,6-dimethylpyridine
    • DTXCID5073533
    • CHEMBL-290591
    • 4-ethyl-DDC
    • 3,5-DDEP
    • STK005373
    • PIHXXQOZBCWXOB-UHFFFAOYSA-N
    • DDEP-3,5 cpd
    • Inchi: 1S/C15H23NO4/c1-6-11-12(14(17)19-7-2)9(4)16-10(5)13(11)15(18)20-8-3/h11,16H,6-8H2,1-5H3
    • InChI Key: PIHXXQOZBCWXOB-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=C(C)NC(C)=C(C(=O)OCC)C1CC)=O

Computed Properties

  • Exact Mass: 281.16300
  • Monoisotopic Mass: 281.163
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 2.7
  • Topological Polar Surface Area: 64.6A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.054
  • Melting Point: 106-109 °C(lit.)
  • Boiling Point: 374.7°Cat760mmHg
  • Flash Point: 180.4°C
  • Refractive Index: 1.477
  • PSA: 64.63000
  • LogP: 2.61880
  • Solubility: Not determined

Diethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi

Diethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Diethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Pricemore >>

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Additional information on Diethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Introduction to Diethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 1153-66-8)

Diethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, a compound with the chemical formula C₁₁H₁₆N₂O₄, is a derivative of dihydropyridine. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its structural complexity and potential biological activities. The presence of multiple functional groups, including ester and amide moieties, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The CAS number 1153-66-8 provides a unique identifier for this compound, ensuring precise referencing in scientific literature and regulatory databases. Its molecular structure features a dihydropyridine core, which is well-known for its role in various pharmacological applications. Specifically, dihydropyridines are widely recognized for their vasodilatory effects and have been extensively studied as antihypertensive agents. The additional substitution patterns in this compound, such as the 4-ethyl and 2,6-dimethyl groups, contribute to its distinct chemical properties and may influence its biological efficacy.

In recent years, there has been growing interest in developing novel dihydropyridine derivatives with enhanced pharmacological profiles. The Diethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate structure presents an intriguing platform for such investigations. Researchers have been exploring its potential as a precursor in the synthesis of more complex molecules with targeted biological activities. For instance, modifications at the 3,5-dicarboxylate positions offer opportunities to fine-tune solubility, metabolic stability, and receptor binding affinity.

One of the most compelling aspects of this compound is its potential application in drug discovery. The dihydropyridine scaffold is particularly relevant in the development of cardiovascular drugs due to its ability to interact with calcium channels. Recent studies have demonstrated that derivatives of dihydropyridines can exhibit potent effects on vascular smooth muscle relaxation and heart rate modulation. The 4-ethyl and 2,6-dimethyl substituents may enhance these properties by influencing the compound's interaction with biological targets.

Moreover, the ester groups in the Diethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate molecule provide a site for further functionalization. This allows chemists to introduce additional pharmacophores or modify existing ones to improve drug-like properties such as bioavailability and selectivity. Such modifications are crucial in the iterative process of drug development, where compounds must balance efficacy with safety profiles.

Current research efforts are focused on synthesizing analogs of this compound to identify more potent and selective pharmacological agents. Computational modeling and high-throughput screening techniques are being employed to accelerate the discovery process. These methods enable researchers to predict how structural changes will affect biological activity, thereby reducing the time and cost associated with traditional trial-and-error approaches.

The dihydropyridine core remains a cornerstone in medicinal chemistry due to its proven track record in drug development. Compounds like Diethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exemplify how structural diversity can be leveraged to explore new therapeutic avenues. By understanding the relationship between molecular structure and biological activity, scientists can design molecules that address unmet medical needs more effectively.

In conclusion, Diethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate represents a promising candidate for further pharmaceutical exploration. Its unique structural features and potential biological activities make it an attractive scaffold for developing novel drugs. As research continues to uncover new applications for dihydropyridine derivatives, compounds like this one will play a pivotal role in advancing therapeutic strategies across various disease areas.

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